REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[CH2:13]([N:16]1[CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]1)[CH2:14][CH3:15]>C(OCC)C>[CH3:9][S:8][C:4]1[CH:3]=[C:2]([C:19]2([OH:22])[CH2:20][CH2:21][N:16]([CH2:13][CH2:14][CH3:15])[CH2:17][CH2:18]2)[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)SC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)SC
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried on Na
|
Type
|
DISSOLUTION
|
Details
|
1-Propyl-4-piperidone was dissolved in 8 mL of dry diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
while refluxing on a hot water bath in a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
When all the solution was added
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to reflux for twenty minutes
|
Type
|
WAIT
|
Details
|
It was left
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Gas forming
|
Type
|
TEMPERATURE
|
Details
|
before refluxing
|
Type
|
WAIT
|
Details
|
Then the reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
The reaction mixture then consisted of a dark oil, white precipitation
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4 during the night
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo on a rotavapor
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Type
|
CUSTOM
|
Details
|
GC (100-320° C., 15° C./min)
|
Type
|
CUSTOM
|
Details
|
7.6 min.
|
Duration
|
7.6 min
|
Name
|
|
Type
|
|
Smiles
|
CSC=1C=C(C=CC1)C1(CCN(CC1)CCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |